molecular formula C15H16N2O3S B6369066 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol CAS No. 1261889-37-5

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Cat. No.: B6369066
CAS No.: 1261889-37-5
M. Wt: 304.4 g/mol
InChI Key: OPYBDOJQQBNQAL-UHFFFAOYSA-N
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Description

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-hydroxypyridine, the compound undergoes electrophilic substitution to introduce the phenyl group.

    Sulfonylation: The phenyl group is then sulfonylated using a sulfonyl chloride reagent, such as pyrrolidin-1-ylsulfonyl chloride, under basic conditions.

    Final Assembly: The final step involves the coupling of the sulfonylated phenyl group with the pyridine ring, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of pyridin-2-one derivatives.

    Reduction: Formation of pyrrolidin-1-ylphenyl sulfide.

    Substitution: Formation of various substituted phenyl or pyridine derivatives.

Scientific Research Applications

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar in structure but with a nitrile group instead of a hydroxyl group.

    4-(Pyrrolidin-1-yl)phenylmethanol: Similar but with a methanol group instead of a pyridine ring.

    4-(Pyrrolidin-1-yl)phenylsulfone: Similar but with a sulfone group instead of a sulfonyl group.

Uniqueness

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is unique due to its combination of a pyridine ring and a sulfonyl group, which provides distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15-11-13(7-8-16-15)12-3-5-14(6-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYBDOJQQBNQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683253
Record name 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-37-5
Record name 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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